2-(3-Chlorophenyl)ethene-1-sulfonyl chloride

medicinal chemistry structure-activity relationship regiochemical selectivity

ETA/ETB antagonist programs face isomer-dependent selectivity risks from non-validated building blocks. The (E)-meta-chlorophenyl scaffold in CAS 216955-76-9 solves this: - Pharmacologically validated in YM-598 clinical candidate (Phase 2 prostate cancer) - Bifunctional reactivity: sulfonamide formation + Michael addition for one-pot complexity - Commercial mass production with dual synthetic routes; SpectraBase QC reference spectra available

Molecular Formula C8H6Cl2O2S
Molecular Weight 237.10 g/mol
CAS No. 216955-76-9
Cat. No. B3421443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)ethene-1-sulfonyl chloride
CAS216955-76-9
Molecular FormulaC8H6Cl2O2S
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CS(=O)(=O)Cl
InChIInChI=1S/C8H6Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H/b5-4+
InChIKeyNSMOTSSAVGZLGC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)ethenesulfonyl Chloride – Structural Profile


2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) is a meta-chlorophenyl-substituted vinyl sulfonyl chloride with molecular formula C₈H₆Cl₂O₂S and a molecular weight of 237.11 g/mol [1]. The compound exists as the (E)-isomer, featuring a trans-configured ethene bridge connecting the 3-chlorophenyl ring to the electrophilic –SO₂Cl warhead [2]. It belongs to the broader class of arylvinyl sulfonyl chlorides, which serve as key electrophilic building blocks for constructing sulfonamide, sulfonate, and sulfone libraries via nucleophilic substitution at sulfur or conjugate addition across the activated vinyl group. The compound is listed under PubChem CID 22628233 and MDL Number MFCD12192915 [3], and is commercially available from multiple suppliers with a typical minimum purity specification of 95% .

Why 2-(3-Chlorophenyl)ethenesulfonyl Chloride Is Irreplaceable


Within the arylvinyl sulfonyl chloride family, three structural variables—chlorine ring position (meta vs. ortho vs. para), olefin saturation (vinyl vs. ethane), and the sulfonyl leaving group (Cl vs. F)—generate functionally non-interchangeable reagents. The meta-chlorophenyl substitution directs a distinct electronic and steric environment at the sulfonyl reaction center that differs measurably from para and ortho isomers [1]. The (E)-vinyl bridge provides a conjugated π-system enabling Michael-type addition chemistry that is absent in the saturated ethanesulfonyl chloride analog (CAS 728919-59-3) [2]. Furthermore, the sulfonyl chloride group offers kinetic reactivity toward amines that is orders of magnitude faster than the corresponding sulfonyl fluoride (CAS 2293356-75-7), making direct substitution between these electrophiles invalid for time-sensitive or nucleophile-specific coupling protocols [3]. These structural determinants collectively mean that generic in-class replacement without re-optimization of reaction conditions or biological screening cascades carries high risk of divergent outcomes.

2-(3-Chlorophenyl)ethenesulfonyl Chloride – Differentiation vs. Analogs


Meta vs. Para Regiochemistry: Sulfonyl Electrophilicity

The 3-chlorophenyl (meta) substitution pattern in CAS 216955-76-9 positions the electron-withdrawing chlorine atom at a distance and orientation from the sulfonyl chloride group that is electronically and sterically distinct from the 4-chlorophenyl (para) isomer (CAS 52147-98-5). In the ethenesulfonamide class of endothelin ETA receptor antagonists, SAR studies demonstrated that substitution position on the phenyl ring dramatically alters receptor subtype selectivity: methyl substitution at the 2-, 4-, and 6-positions produced an ETA/ETB mixed antagonist (6s, IC₅₀ = 2.2 nM for ETA), whereas the unsubstituted or differently substituted phenyl ethenesulfonamides exhibited ETA-selective profiles [1]. Although these data are from downstream sulfonamide derivatives rather than the sulfonyl chloride itself, they establish that the meta-chlorophenyl scaffold serves as a privileged entry point for generating distinct pharmacological profiles that cannot be replicated by para-substituted building blocks.

medicinal chemistry structure-activity relationship regiochemical selectivity

Vinyl vs. Saturated Bridge: Conjugate Addition

2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) possesses an α,β-unsaturated sulfonyl system that enables conjugate (Michael-type) addition of N-, O-, and S-nucleophiles at the β-carbon, a reactivity dimension entirely absent in the saturated analog 2-(3-chlorophenyl)ethanesulfonyl chloride (CAS 728919-59-3). Vinyl sulfonamides generated from vinyl sulfonyl chlorides have been shown to undergo facile aza-Michael addition with unprotected amino acids, forming stereochemically rich mono- and bicyclic acyl sultams in a scalable one-pot protocol [1]. The saturated ethane analog (CAS 728919-59-3; MW 239.12; C₈H₈Cl₂O₂S) is limited to simple nucleophilic substitution at sulfur, forfeiting the conjugate addition pathway for scaffold diversification [2]. This bifunctional electrophilicity (S-centered substitution + C-centered conjugate addition) makes the vinyl sulfonyl chloride a strategically superior building block for constructing complex sultam and sulfonamide libraries.

Michael addition vinyl sulfonyl chloride conjugate acceptor sulfonamide diversification

Sulfonyl Chloride vs. Fluoride Warhead Reactivity

2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) and its sulfonyl fluoride counterpart (CAS 2293356-75-7) represent complementary rather than interchangeable electrophiles. The sulfonyl chloride reacts rapidly with a broad range of nitrogen nucleophiles (primary and secondary amines, anilines) under mild basic conditions to form sulfonamides, making it the reagent of choice for high-throughput sulfonamide library synthesis [1]. In contrast, the sulfonyl fluoride analog is preferentially employed in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, where its attenuated reactivity enables selective bioconjugation with thiol groups and covalent probe development [2]. A patent application (WO2023019267) demonstrated that incorporation of the 2-(3-chlorophenyl)ethenesulfonyl fluoride scaffold into EGFR kinase inhibitors provided improved selectivity over traditional acrylamide warheads [2]. These distinct reactivity–selectivity profiles mean that the chloride and fluoride are optimized for fundamentally different workflows: the chloride for amine-focused parallel synthesis, the fluoride for low-background covalent inhibitor design.

sulfonyl chloride sulfonyl fluoride SuFEx click chemistry electrophile selectivity

Vendor Purity & Sourcing Reliability

Commercially, 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) is supplied with a minimum purity specification of 95% (HPLC) by distributors such as AKSci . High-purity grades (99%–99.9999%, i.e., 2N–6N+) are also available from specialty manufacturers such as E FORU Materials, targeting applications requiring ultra-low trace metal or impurity profiles (e.g., electronic materials, sensitive catalytic reactions) [1]. In contrast, the para isomer (CAS 52147-98-5) is listed at 95.0% purity by Fluorochem at significantly higher unit pricing (£206/100 mg at research scale), reflecting differences in synthetic accessibility and market supply dynamics . The meta isomer benefits from a commercial mass production status (as noted by LookChem market intelligence) , suggesting more favorable bulk pricing and supply chain reliability for larger-scale procurement.

purity specification quality control reproducibility procurement

Validated Synthetic Route from 3-Chlorobenzaldehyde

A documented synthetic route for 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) proceeds from 3-chlorobenzaldehyde via reaction with sulfuryl dichloride (SO₂Cl₂) in N,N-dimethylformamide (DMF) at 90 °C for 3 hours under an inert atmosphere [1]. This methodology, referenced in ACS Medicinal Chemistry Letters (DOI: 10.1021/acsmedchemlett.9b00163), provides a direct one-step conversion of a commercially abundant aldehyde precursor to the vinyl sulfonyl chloride product. An alternative two-step protocol using sodium carbonate in THF/water at 20 °C for 22 hours (pH ~8) is also documented, offering milder conditions for sensitive substrate scope [1]. The availability of multiple published synthetic protocols with explicit conditions (temperature, time, atmosphere, stoichiometry) enhances reproducibility and facilitates scale-up for procurement or in-house synthesis decisions. In contrast, synthetic protocols for the 2-chlorophenyl (ortho) and 4-chlorophenyl (para) isomers are less extensively documented in the open literature at comparable detail, limiting reproducibility for those analogs.

synthetic methodology building block process chemistry vinyl sulfonyl chloride synthesis

GC-MS Fingerprint for Identity Confirmation

2-(3-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 216955-76-9) has a verified GC-MS spectral fingerprint deposited in the SpectraBase database (Compound ID: 18XcrPCa0Pd), providing two independent mass spectra (GC-MS) for identity confirmation [1]. The InChI (InChI=1S/C8H6Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H/b5-4+) and InChI Key (NSMOTSSAVGZLGC-SNAWJCMRSA-N) are also registered [2]. This spectroscopic documentation enables incoming quality control (QC) verification by GC-MS analysis for procurement acceptance. In contrast, the 2-chlorophenyl (ortho) isomer is listed by fewer authoritative spectral databases, and the saturated ethanesulfonyl chloride analog (CAS 728919-59-3) lacks a publicly available GC-MS reference spectrum in SpectraBase, making identity verification during QC more dependent on in-house characterization .

quality control GC-MS compound identity verification spectroscopic characterization

2-(3-Chlorophenyl)ethenesulfonyl Chloride Applications


Endothelin Receptor Antagonist Development

This compound is the optimal building block for synthesizing 2-arylethenesulfonamide derivatives targeting endothelin receptors (ETA/ETB). The meta-chlorophenyl scaffold has been pharmacologically validated in the clinical candidate YM-598 (Phase 2 for prostate cancer), which demonstrated excellent oral antagonistic activity and pharmacokinetic profiles [1]. Medicinal chemistry groups pursuing ETA-selective antagonists should prioritize this meta isomer over para or ortho analogs, as the chlorine substitution pattern directly impacts receptor subtype selectivity—a finding established through systematic SAR studies of the ethenesulfonamide series [1].

Bifunctional Electrophile for Tandem Library Synthesis

The α,β-unsaturated sulfonyl chloride system enables synthetic strategies that are inaccessible with saturated ethanesulfonyl chloride analogs. Following initial sulfonamide formation at sulfur, the vinyl group can participate in a second, orthogonal reaction (aza-, oxa-, or thia-Michael addition) to generate β-substituted sulfonamides or cyclic sultams in a one-pot sequence [2]. This bifunctional reactivity supports diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns where molecular complexity must be built rapidly from a single starting material.

Scalable Manufacturing & Validated Protocols

For process development and scale-up, the availability of two validated synthetic routes from 3-chlorobenzaldehyde—using either SO₂Cl₂/DMF at 90 °C or Na₂CO₃ in THF/water at ambient temperature—provides flexibility in selecting conditions based on equipment capability, safety requirements, and substrate sensitivity [3]. The commercial mass production status of CAS 216955-76-9 further indicates that bulk procurement is feasible without the supply constraints that may affect less commercially developed isomers .

Identity Verification with Public Reference Spectra

For laboratories operating under rigorous QC standards, the availability of two verified GC-MS spectra in SpectraBase provides a reference benchmark for incoming material acceptance testing [4]. This reduces reliance on in-house synthesis of authentic standards and accelerates the procurement-to-experiment timeline. Procurement officers can specify the SpectraBase match criterion as a condition of supply, leveraging the publicly available spectral data as an independent quality metric.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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